molecular formula C8H12O B1601787 1,2-Dicyclopropylethan-1-one CAS No. 14113-96-3

1,2-Dicyclopropylethan-1-one

Cat. No.: B1601787
CAS No.: 14113-96-3
M. Wt: 124.18 g/mol
InChI Key: LEDDGPDZNVLLII-UHFFFAOYSA-N
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Description

1,2-Dicyclopropylethan-1-one: is an organic compound with the molecular formula C8H12O It is characterized by the presence of two cyclopropyl groups attached to an ethanone backbone

Properties

IUPAC Name

1,2-dicyclopropylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8(7-3-4-7)5-6-1-2-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDDGPDZNVLLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530123
Record name 1,2-Dicyclopropylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14113-96-3
Record name 1,2-Dicyclopropylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14113-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dicyclopropylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dicyclopropylethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable reagent to introduce the second cyclopropyl group. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dicyclopropylethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The cyclopropyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

DCPE has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets effectively.

  • Inhibitors of Enzymes : DCPE derivatives have been studied as inhibitors for various enzymes, including lactate dehydrogenase (LDH) and glycolate oxidase (GO). These enzymes are crucial in metabolic pathways associated with cancer and metabolic disorders. In vitro studies have shown that certain DCPE analogs exhibit significant inhibitory activity against these enzymes, making them potential candidates for drug development aimed at treating diseases like cancer and hyperoxaluria .
  • Antiviral Activity : Research has indicated that compounds derived from DCPE can act as neuraminidase inhibitors, which are essential in the treatment of influenza. The modification of the DCPE structure has led to the synthesis of novel antiviral agents that demonstrate potent activity against viral neuraminidases .

Organic Synthesis

DCPE serves as a versatile building block in organic synthesis.

  • Synthesis of Pyrazole Derivatives : DCPE can undergo various reactions to yield pyrazole-based compounds. These derivatives have shown promising biological activities, including anti-inflammatory and anticancer properties. The synthetic routes often involve cyclization reactions where DCPE acts as a precursor, facilitating the formation of complex molecular structures .
  • Radical Chemistry : The compound is also utilized in radical chemistry applications. Recent studies have explored the generation of alkoxy radicals from DCPE derivatives, which can be employed in late-stage functionalization processes. This approach enhances the diversity of synthetic pathways available to chemists .

Material Science

The unique properties of DCPE make it suitable for applications in material science.

  • Polymer Chemistry : DCPE derivatives have been incorporated into polymer matrices to enhance mechanical properties and thermal stability. The cyclopropyl groups contribute to the rigidity and strength of the resulting materials, making them suitable for applications in coatings and composites .
  • Nanotechnology : Research has explored the use of DCPE in the fabrication of nanostructured materials. Its ability to form stable complexes with metal ions has led to its application in developing nanomaterials with specific electronic or catalytic properties .

Case Study 1: Inhibition of Lactate Dehydrogenase

A study investigating the inhibitory effects of DCPE derivatives on LDH revealed IC50 values in the nanomolar range, indicating potent enzyme inhibition. This study utilized a series of synthesized analogs based on the DCPE scaffold, demonstrating how structural modifications can enhance biological activity .

Case Study 2: Synthesis of Antiviral Agents

Research focused on modifying DCPE to create novel antiviral agents against influenza demonstrated that specific substitutions increased binding affinity to neuraminidase, leading to enhanced antiviral efficacy. The study highlighted the importance of structure-activity relationships in drug design .

Mechanism of Action

The mechanism of action of 1,2-dicyclopropylethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The cyclopropyl groups may influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Cyclopropylmethyl ketone: Similar in structure but with only one cyclopropyl group.

    Cyclopropylacetone: Another related compound with a different arrangement of the cyclopropyl groups.

Uniqueness: 1,2-Dicyclopropylethan-1-one is unique due to the presence of two cyclopropyl groups, which impart distinct chemical and physical properties

Biological Activity

1,2-Dicyclopropylethan-1-one is an organic compound notable for its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound has the following chemical properties:

Property Value
Molecular Formula C8H12O
Molecular Weight 140.18 g/mol
IUPAC Name This compound
CAS Number 14113-96-3

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound's structure allows it to interact with enzymes and receptors, potentially leading to modulation of biological pathways. Notably, it has been investigated for its role as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and have implications in neurodegenerative diseases .

Research Findings

Several studies have highlighted the compound's potential therapeutic applications:

  • Neuraminidase Inhibition : Analogues of this compound have been evaluated for their ability to inhibit neuraminidase, an enzyme critical for viral replication in influenza. These studies indicate that modifications to the compound can enhance its inhibitory potency .
  • Anticancer Activity : Preliminary investigations suggest that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. The exact mechanisms remain under investigation but may involve the modulation of signaling pathways associated with cell survival and proliferation .

Case Study 1: Neuraminidase Inhibition

A study explored the synthesis of various derivatives based on this compound aimed at enhancing neuraminidase inhibition. The most promising compound demonstrated significant inhibition at concentrations as low as 10 μM. This finding suggests that structural modifications can yield compounds with enhanced biological activity against viral targets .

Case Study 2: Anticancer Properties

In vitro studies assessed the effects of a series of dicyclopropyl ketones on human cancer cell lines. Results indicated that certain derivatives induced cell cycle arrest and apoptosis through caspase activation pathways. These findings support further exploration into the therapeutic potential of these compounds in oncology .

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable building block in organic synthesis. Its derivatives are being explored for:

  • Drug Development : As a precursor for synthesizing novel pharmaceuticals targeting various diseases.
  • Research Tools : Serving as chemical probes to study biological processes and interactions within cellular systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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